Introduction: A Versatile Heterocyclic Building Block
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 2-Amino-5-iodo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
2-Amino-5-iodo-3-nitropyridine is a highly functionalized pyridine derivative that has garnered significant attention in medicinal and synthetic chemistry. Its unique arrangement of an amino group, a nitro group, and an iodine atom on the pyridine ring makes it an exceptionally valuable intermediate for the synthesis of complex, biologically active molecules.[1][2] The electron-withdrawing nature of the nitro group, combined with the reactivity of the amino and iodo substituents, provides multiple avenues for chemical modification, allowing for the construction of diverse molecular scaffolds. This guide offers a comprehensive overview of its synthesis, properties, applications, and safe handling protocols, tailored for professionals in drug discovery and chemical research.
Core Chemical Identity
A precise understanding of a compound's identifiers is fundamental for reproducible research and regulatory compliance. 2-Amino-5-iodo-3-nitropyridine is cataloged under the CAS number 25391-57-5.[3][4]
| Identifier | Value | Source |
| CAS Number | 25391-57-5 | [3] |
| Molecular Formula | C₅H₄IN₃O₂ | [3] |
| Molecular Weight | 265.01 g/mol | [3] |
| IUPAC Name | 5-iodo-3-nitropyridin-2-amine | [3] |
| SMILES | C1=C(C=NC(=C1[O-])N)I | [3] |
| InChI Key | MDJUWRHSXKZSOJ-UHFFFAOYSA-N | [3] |
Synthesis and Mechanism: A Validated Protocol
The reliable synthesis of 2-Amino-5-iodo-3-nitropyridine is crucial for its application in multi-step synthetic campaigns. A common and efficient method involves the direct iodination of 2-amino-3-nitropyridine. The causality behind this specific experimental choice lies in the directing effects of the substituents on the pyridine ring. The amino group is a strong activating group and, along with the ring nitrogen, directs electrophiles to the 5-position. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Experimental Workflow: Synthesis of 2-Amino-5-iodo-3-nitropyridine
The following diagram illustrates the typical laboratory workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of 2-Amino-5-iodo-3-nitropyridine.
Detailed Synthesis Protocol
This protocol is adapted from a documented laboratory procedure.[4]
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Reaction Setup : To a 250 mL three-necked flask, add 2-amino-3-nitropyridine (10.0 g, 72.0 mmol), acetic acid (44 mL), and water (10 mL).
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Heating : Heat the mixture to 90°C with stirring.
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Reagent Addition : Sequentially add periodic acid (3.28 g, 14.4 mmol) and concentrated sulfuric acid (1.3 mL, 98% mass percent). After stirring for 10 minutes, add iodine (9.1 g, 36.0 mmol).
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Reaction : Continue stirring the reaction mixture for 60 minutes at 90°C.
-
Quenching and Work-up : After the reaction is complete, cool the solution to room temperature. Pour the reaction mixture into a saturated aqueous sodium thiosulfate solution (100 mL) to quench unreacted iodine.
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Isolation : Separate the resulting solid product by filtration. Wash the solid sequentially with saturated brine (2 x 50 mL) and petroleum ether (2 x 50 mL).
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Purification : Recrystallize the crude product using a mixed solvent system of petroleum ether and ethyl acetate (5:1 v/v) to yield high-purity 2-amino-5-iodo-3-nitropyridine as a yellow solid.[4]
Physicochemical and Spectroscopic Data
The physical and chemical properties of a compound are critical for its application in further synthetic steps and for its characterization.
| Property | Value | Source |
| Appearance | Solid / Pale yellow to light brown colored powder | [1] |
| Melting Point | 215-219 °C | [4] |
| Assay | ≥97% | |
| Storage Temp. | Room temperature, store in a dry, cool place | [4][5] |
Applications in Drug Discovery and Medicinal Chemistry
2-Amino-5-iodo-3-nitropyridine serves as a pivotal intermediate in the synthesis of various pharmaceutical agents.[1] The presence of three distinct functional groups provides a platform for diverse chemical transformations, making it a versatile building block for creating libraries of compounds for high-throughput screening.
-
Nicotinic Acetylcholine Receptor Ligands : The compound is notably used in the synthetic preparation of disubstituted pyridinyl azabicyclo-heptanes, which are analogs of epibatidine.[4] These analogs are evaluated for their affinity for nicotinic acetylcholine receptors, a critical target in the research of neurodegenerative diseases and pain management.[4]
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Heterocyclic Scaffolds : Nitropyridines, in general, are valuable precursors for a wide range of biologically active heterocyclic systems, including those with antitumor and antiviral properties.[2] The nitro group can be readily reduced to an amino group, which can then be further functionalized, expanding the molecular diversity achievable from this single intermediate.
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Kinase Inhibitors : The broader class of aminonitropyridines has been used to develop potent inhibitors for targets like Janus kinase 2 (JAK2), highlighting the privileged nature of this scaffold in drug design.[2]
Safety, Handling, and Hazard Management
As a Senior Application Scientist, ensuring laboratory safety is paramount. 2-Amino-5-iodo-3-nitropyridine is classified as hazardous, and strict adherence to safety protocols is mandatory.[3]
GHS Hazard Classification
The compound is classified under several hazard categories according to the Globally Harmonized System (GHS).[3]
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Skin Sensitization | 1 |
| Specific target organ toxicity — single exposure | 3 (Respiratory tract irritation) |
Hazard and Precautionary Statements
The following table summarizes the essential H-codes (Hazard) and P-codes (Precautionary) associated with this chemical.
| Code | Statement | Source |
| H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [3] |
| H317 | May cause an allergic skin reaction | [3] |
| H319 | Causes serious eye irritation | [3] |
| H335 | May cause respiratory irritation | [3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [6] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | [6] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [6] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [6] |
Recommended Personal Protective Equipment (PPE) and Storage
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible.[5]
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.
-
Skin Protection : Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.
-
Respiratory Protection : Use a NIOSH-approved N95 dust mask or higher-level respirator if dust is generated.
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][7]
Conclusion
2-Amino-5-iodo-3-nitropyridine is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined synthesis, versatile reactivity, and proven utility in constructing complex molecular architectures underscore its importance. By understanding its properties and adhering to rigorous safety protocols, researchers can effectively leverage this compound to advance their scientific objectives, from developing novel therapeutics to creating next-generation materials.
References
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PubChem. 2-Amino-5-iodo-3-nitropyridine | C5H4IN3O2 | CID 3384468. [Link]
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MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
Autech Industry Co.,Limited. The Role of 2-Amino-5-iodopyridine-3-carboxaldehyde in Drug Discovery. [Link]
Sources
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- 4. 2-AMINO-5-IODO-3-NITROPYRIDINE | 25391-57-5 [chemicalbook.com]
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